Pyrimido[4,5-b]quinoline-2,4(1H,3H)-dione
Description
Structure
3D Structure
Properties
IUPAC Name |
1H-pyrimido[4,5-b]quinoline-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7N3O2/c15-10-7-5-6-3-1-2-4-8(6)12-9(7)13-11(16)14-10/h1-5H,(H2,12,13,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWHWFTSHDPJOTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C(=N2)NC(=O)NC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10181415 | |
| Record name | 5-Deazaflavin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10181415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26908-38-3 | |
| Record name | 5-Deazaflavin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026908383 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MLS002703860 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106042 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Deazaflavin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10181415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-DEAZAFLAVIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K2CC2RHC84 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Advanced Synthetic Methodologies for Pyrimido 4,5 B Quinoline 2,4 1h,3h Dione and Its Analogues
Classical and Conventional Approaches to the Pyrimido[4,5-b]quinoline Core
Traditional methods for constructing the tricyclic pyrimido[4,5-b]quinoline system have generally relied on two main strategies: building the pyrimidine (B1678525) ring onto a pre-existing quinoline (B57606) structure or vice-versa. researchgate.netresearchgate.net These approaches often involve condensation and cyclization reactions that, while effective, may require harsh conditions or multiple steps. researchgate.net
One of the foundational strategies for synthesizing the pyrimido[4,5-b]quinoline core involves the construction of the pyrimidine ring onto a functionalized quinoline or hydroquinoline precursor. nih.gov This is typically achieved through two-component reactions where C2/C3-functionalized hydroquinolines react with various reagents like carboxylic acids, formamide, urea (B33335), thiourea, or isothiocyanate. nih.gov Similarly, pyrimido[4,5-b]quinoline-4-ones can be prepared from the amination and subsequent cyclization of 2-chloroquinoline-3-carbonitriles using guanidine (B92328) hydrochloride, urea, or thiourea. nih.gov
Another significant approach is the intramolecular cyclization of suitably substituted pyrimidines. For instance, a series of pyrimido[4,5-b]quinolines, also known as 5-deazaflavines, were synthesized via microwave-assisted intramolecular cyclization of N⁴-substituted-2,4-diamino-6-chloro-pyrimidine-5-carbaldehydes. researchgate.netresearchgate.net This reaction proceeds through an intramolecular cyclo-condensation, leading to the formation of the quinoline ring fused to the pyrimidine core. researchgate.net
A novel method involves the oxidative cyclization of 5,5′-arylmethylenebis-(6-alkylamino-3-methyluracils). rsc.org These precursors, prepared by condensing 6-alkylamino-3-methyluracils with arenecarbaldehydes, undergo oxidative coupling with diethyl azodiformate to yield the target pyrimido[4,5-b]quinoline-2(3H),4(10H)-diones. rsc.org
Multi-component reactions (MCRs) have emerged as a powerful tool for the synthesis of complex heterocyclic systems like pyrimido[4,5-b]quinolines due to their operational simplicity, time efficiency, and atomic economy. nih.gov These one-pot reactions allow for the rapid assembly of the tricyclic core from simple and readily available precursors. nih.govnih.gov
A prominent MCR strategy involves the three-component reaction of an aromatic aldehyde, a 1,3-dicarbonyl compound (such as dimedone or 1,3-cyclohexanedione), and a 6-aminopyrimidine derivative like 6-amino-1,3-dimethyluracil (B104193). nih.govnih.govacs.org This approach has been widely used to generate a diverse library of pyrimido[4,5-b]quinoline analogues. nih.govnih.gov Another effective MCR involves the one-pot reaction of barbituric acid, various aldehydes, and anilines. nih.gov This method is particularly advantageous as it allows for the synthesis of derivatives substituted on the benzene (B151609) ring by using commercially available anilines, circumventing the need for unstable 2-aminobenzaldehydes. nih.gov
The versatility of MCRs is further demonstrated by the synthesis of pyrimido[4,5-b]quinoline-4-amines from the condensation of 2-aminoquinoline-3-carbonitrile, N,N-dimethylformamide dimethyl acetal, and primary amines. researchgate.net The choice of precursors like barbituric acid, uracil, and their analogues plays a crucial role in the successful synthesis of pyrimidoquinolines via MCR strategies. researchgate.netresearchgate.net
| Precursors | Catalyst/Conditions | Product Type | Reference |
| Barbituric acid, Aldehydes, Anilines | Acetic acid, reflux | Functionalized Pyrimido[4,5-b]quinoline-2,4(1H,3H)-diones | nih.govnih.gov |
| 6-Amino-1,3-dimethyluracil, Aromatic Aldehydes, Dimedone | Trityl chloride, chloroform, reflux | 5-Aryl-1,3,7,7-tetramethyl-5,7,8,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6-triones | nih.gov |
| 6-Aminouracil (B15529), Aromatic Aldehydes, 1,3-Diketones (Dimedone, Barbituric acid) | Ball-milling, catalyst-free, solvent-free | Pyrimido[4,5-b]quinolines | rsc.org |
| 2-Aminoquinoline-3-carbonitrile, N,N-Dimethylformamide dimethyl acetal, Primary amines | Microwave irradiation, catalyst-free | Pyrimido[4,5-b]quinoline-4-amines | researchgate.net |
| 6-Amino-2-(methylthio)pyrimidin-4(3H)-one, Aromatic Aldehydes, Dimedone | Fe3O4@nano-cellulose/Sb(V), solvent-free, 70 °C | Pyrimido[4,5-b]quinolones | sharif.edusharif.edu |
Green Chemistry Principles in the Synthesis of Pyrimido[4,5-b]quinoline-2,4(1H,3H)-dione
In line with the growing emphasis on sustainable chemical processes, significant efforts have been made to develop greener synthetic routes for this compound and its analogues. nih.govacs.orgnih.gov These methods aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency, often by employing catalyst-free systems, alternative energy sources like microwave and ultrasound, or using environmentally benign catalysts and solvents. researchgate.netnih.gov
A significant advancement in the green synthesis of pyrimido[4,5-b]quinolines is the development of catalyst-free and solvent-free reaction protocols. rsc.orgresearchgate.net Mechanochemical synthesis using a ball mill has been successfully employed for the multicomponent reaction of 1,3-diketones (like dimedone or barbituric acid), 6-aminouracil, and aromatic aldehydes. rsc.orgresearchgate.net This one-pot transformation proceeds under mild conditions without the need for any catalyst or solvent, offering a cost-effective and environmentally friendly pathway. rsc.orgresearchgate.net
Microwave irradiation has also proven to be an effective tool for promoting catalyst-free reactions. researchgate.net An efficient one-pot, three-component synthesis of pyrimido[4,5-b]quinoline-4-amines from 2-aminoquinoline-3-carbonitrile, N,N-dimethylformamide dimethyl acetal, and primary amines was achieved under microwave irradiation without any catalyst. researchgate.net Similarly, ultrasound has been utilized as an unconventional heating method for three-component, one-pot cyclocondensation reactions to produce pyrimido[4,5-b]quinoline derivatives, highlighting the move towards greener conditions. nih.gov
Solvent-free conditions at elevated temperatures have also been explored. acs.orgnih.gov For example, the reaction of aryl aldehydes with dimedone and 6-amino-1,3-dimethyluracil can be performed at 90 °C under solvent-free conditions, often facilitated by a catalyst. acs.orgnih.gov While not entirely catalyst-free, the elimination of volatile organic solvents represents a major step towards a more sustainable process. acs.orgnih.gov
| Method | Precursors | Conditions | Key Advantages | Reference |
| Mechanochemical | 6-Aminouracil, Aromatic Aldehydes, 1,3-Diketones | Ball-milling, room temperature | Catalyst-free, solvent-free, cost-effective | rsc.orgresearchgate.net |
| Microwave Irradiation | 2-Aminoquinoline-3-carbonitrile, DMFDMA, Primary amines | Microwave heating, 200W-250W | Catalyst-free, high yields, short reaction times | researchgate.net |
| Ultrasound Assistance | 6-Aminopyrimidinones, Dimedone, Aromatic Aldehydes | Ultrasound irradiation, 60°C | Reduced reliance on metallic catalysts | nih.gov |
| Thermal, Solvent-Free | Aromatic Aldehydes, Dimedone, 6-Amino-1,3-dimethyluracil | 90 °C, solvent-free (with catalyst) | Avoids volatile organic solvents | acs.orgnih.gov |
The use of efficient and reusable catalysts is a cornerstone of green chemistry. A wide array of catalytic systems, including organocatalysts, ionic liquids, and magnetic nanocatalysts, have been developed for the sustainable synthesis of the pyrimido[4,5-b]quinoline core, often enabling reactions under milder conditions and in greener solvents like water or ethanol (B145695). nih.govacs.orgnih.govsharif.edu
Organocatalysis, which utilizes small organic molecules as catalysts, offers a sustainable alternative to metal-based catalysts, reducing issues of toxicity and cost. nih.govacs.org Several organocatalysts have been successfully applied to the MCR synthesis of pyrimido[4,5-b]quinolines. For instance, DABCO (1,4-diazabicyclo[2.2.2]octane) has been used as an inexpensive and efficient basic organocatalyst for the one-pot, three-component synthesis of pyrimido[4,5-b]quinoline derivatives under solvent-free conditions. acs.orgnih.gov Trityl chloride has also been employed as a neutral organocatalyst for the cyclization reaction of an aldehyde, dimedone, and 6-amino-1,3-dimethyluracil. nih.gov
Biocatalysis and the use of biocatalyst-inspired systems are also gaining traction. L-proline, an amino acid, has been shown to effectively catalyze the three-component reaction of aromatic amines, barbituric acid, and aldehydes in refluxing water, yielding 5-aryl-pyrimido[4,5-b]quinolines in high yields. nih.gov In a similar vein, β-cyclodextrin has been used as a supramolecular catalyst in water for the synthesis of 5-aryl-pyrimido[4,5-b]quinoline-diones from aldehydes, anilines, and barbituric acid, providing an environmentally benign protocol. nih.gov
| Catalyst | Precursors | Solvent/Conditions | Product Type | Reference |
| DABCO | Aryl Aldehydes, Dimedone, 6-Amino-1,3-dimethyluracil | Solvent-free, 90 °C | Pyrimido[4,5-b]quinoline derivatives | acs.orgnih.gov |
| Trityl chloride | Aromatic Aldehydes, Dimedone, 6-Amino-1,3-dimethyluracil | Chloroform, reflux | Pyrimido[4,5-b]quinoline derivatives | nih.gov |
| L-proline | Aromatic Amines, Aldehydes, Barbituric acid | Water, reflux | 5-Aryl-pyrimido[4,5-b]quinolines | nih.gov |
| β-cyclodextrin | Aromatic Amines, Aldehydes, Barbituric acid | Water, 80 °C | 5-Aryl-pyrimido[4,5-b]quinoline-diones | nih.gov |
Catalytic Systems for Sustainable Synthesis.
Nanocatalysis in Pyrimido[4,5-b]quinoline Synthesis
The application of nanocatalysts in organic synthesis has garnered considerable attention due to their high surface-area-to-volume ratio, which often leads to enhanced catalytic activity, selectivity, and ease of separation and reusability. In the synthesis of pyrimido[4,5-b]quinolines, various nanocatalysts have been developed to promote the efficient one-pot, multi-component condensation of an aldehyde, a 1,3-dicarbonyl compound (such as dimedone or 1,3-cyclohexanedione), and a 6-aminopyrimidine derivative (like 6-amino-1,3-dimethyluracil or 6-aminothiouracil).
A prominent example involves the use of magnetic iron oxide (Fe3O4) nanoparticles, often functionalized to enhance their catalytic performance and stability. For instance, Fe3O4 nanoparticles supported on cellulose (B213188) have been utilized as an effective catalyst for this transformation in water. researchgate.net In one study, a three-component reaction between 6-amino-2-(methylthio)pyrimidin-4(3H)-one, dimedone, and various aromatic aldehydes was successfully carried out in the presence of Fe3O4@nano-cellulose/Ti(IV) as a magnetic, natural-based catalyst in water at 70°C, affording the desired pyrimido[4,5-b]quinoline derivatives in good yields and with short reaction times. researchgate.net
Another approach has been the use of Fe3O4 nanoparticles encapsulated with other materials. For example, a novel organic-inorganic hybrid magnetic nanomaterial, nano-[Fe3O4@-SiO2@R-NHMe2][H2PO4], has been prepared and used as a dual-functional catalyst for the solvent-free synthesis of pyrimido[4,5-b]quinolines. nih.gov Similarly, a magnetic nanocatalyst, [Fe3O4@SiO2@RNMe2-SO3H][CF3CO2] (FSRNSC), was fabricated and utilized for the construction of pyrimido[4,5-b]quinolines via a one-pot, three-component reaction of aryl aldehydes, dimedone, and 6-amino-1,3-dimethyluracil under solvent-free conditions, resulting in high yields (88-96%) and short reaction times (15-50 min).
The key advantages of these nanocatalytic systems include their high efficiency, the use of environmentally benign solvents like water or solvent-free conditions, and the straightforward recovery of the catalyst using an external magnet, allowing for multiple reuses without a significant loss of activity.
Table 1: Comparison of Various Nanocatalysts in the Synthesis of Pyrimido[4,5-b]quinolines
| Catalyst | Reactants | Solvent | Temperature (°C) | Time | Yield (%) | Catalyst Reusability |
| Fe3O4@NCs/Ti(IV) | 6-amino-2-(methylthio)pyrimidin-4(3H)-one, dimedone, aromatic aldehydes | Water | 70 | 15-35 min | 85-96 | Reused multiple times with slight decrease in activity |
| Fe3O4 NP-cell | 6-amino-1,3-dimethyluracil, dimedone/1,3-cyclohexadione, aromatic aldehydes | Water | Reflux | 2 h | 88-96 | Reused up to 5 times without loss of activity |
| nano-[Fe3O4@-SiO2@R-NHMe2][H2PO4] | 6-amino-1,3-dimethyluracil, arylaldehydes, dimedone | Solvent-free | Not specified | Not specified | High | Not specified |
| [Fe3O4@SiO2@RNMe2-SO3H][CF3CO2] | Aryl aldehydes, dimedone, 6-amino-1,3-dimethyluracil | Solvent-free | Not specified | 15-50 min | 88-96 | Recoverable, with yield decreasing to 82% after the second recovery |
| Fe3O4@nano-cellulose/Sb(V) | 6-amino-2-(methylthio)pyrimidin-4(3H)-one, dimedone, aromatic aldehydes | Solvent-free | 70 | Not specified | High | Reusable |
Lewis Acid Mediated Reactions
Lewis acid catalysis is a powerful tool in organic synthesis for the activation of electrophiles and the facilitation of carbon-carbon and carbon-heteroatom bond formation. In the context of pyrimido[4,5-b]quinoline synthesis, Lewis acids can catalyze the key condensation and cyclization steps. While many synthetic protocols for this heterocyclic system employ acidic or basic catalysts, the use of neutral, mild Lewis acids offers advantages such as compatibility with a wider range of functional groups and avoidance of harsh reaction conditions. rsc.org
One notable example is the use of trityl chloride (TrCl) as a neutral, homogeneous organocatalyst. rsc.org Trityl chloride was found to efficiently catalyze the multicomponent cyclization of an aromatic aldehyde, dimedone, and 6-amino-1,3-dimethyluracil in refluxing chloroform. rsc.org This method provides the corresponding pyrimido[4,5-b]quinoline derivatives in high yields and with relatively short reaction times. rsc.org The proposed mechanism involves the formation of a trityl carbocation, which acts as the catalytic species. The low cost, commercial availability, and mild nature of trityl chloride make this a practical approach. rsc.org
Other Lewis acids, such as indium(III) chloride (InCl3), have also been reported to catalyze the synthesis of fused pyrimidines, including pyrimido[4,5-b]quinolines, often in aqueous media, highlighting a green chemistry approach. nih.gov
Table 2: Lewis Acid-Catalyzed Synthesis of Pyrimido[4,5-b]quinolines
| Catalyst | Reactants | Solvent | Condition | Time (min) | Yield (%) |
| Trityl Chloride (10 mol%) | 4-Chlorobenzaldehyde, dimedone, 6-amino-1,3-dimethyluracil | Chloroform | Reflux | 30 | 94 |
| Trityl Chloride (10 mol%) | 4-Methylbenzaldehyde, dimedone, 6-amino-1,3-dimethyluracil | Chloroform | Reflux | 40 | 92 |
| Trityl Chloride (10 mol%) | 4-Methoxybenzaldehyde, dimedone, 6-amino-1,3-dimethyluracil | Chloroform | Reflux | 45 | 90 |
| InCl3 | Not specified in detail for this specific scaffold in the provided context | Water | Not specified | Not specified | Not specified |
Non-Conventional Energy Sources in Synthetic Protocols
The use of non-conventional energy sources, such as microwave irradiation and ultrasound, has revolutionized organic synthesis by offering significant advantages over classical heating methods. These techniques often lead to dramatic reductions in reaction times, increased yields, and improved product purity, aligning with the principles of green chemistry.
Microwave-Assisted Organic Synthesis
Microwave-assisted organic synthesis (MAOS) utilizes the ability of polar molecules to efficiently absorb microwave energy and convert it into thermal energy. This rapid and uniform heating can accelerate reaction rates and often leads to different product distributions compared to conventional heating.
The synthesis of this compound and its analogues has been significantly improved through the application of MAOS. nih.gov For instance, a series of 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones were synthesized via a one-pot, metal-free, multicomponent reaction of various aromatic aldehydes, 6-amino-2,4-dimethoxypyrimidine, and dimedone in glacial acetic acid under microwave irradiation. This method boasts shorter reaction times, higher product yields, and easy purification. nih.gov
In another report, the intramolecular cyclization of N⁴-substituted-2,4-diamino-6-chloro-pyrimidine-5-carbaldehydes was achieved under microwave irradiation to furnish pyrimido[4,5-b]quinolines. The reaction was carried out in an excess of acetic acid at a controlled temperature of 300°C for 10 minutes, demonstrating the ability of microwaves to drive reactions under high-temperature conditions for short durations.
Furthermore, a one-pot, three-component synthesis of 2-thioxopyrimido[4,5-b]quinolines from 6-aminothiouracil, cyclohexanone, and an aromatic aldehyde has been efficiently accomplished under microwave irradiation.
Table 3: Comparison of Microwave-Assisted vs. Conventional Synthesis of Pyrimido[4,5-b]quinolines
| Reactants | Method | Catalyst/Solvent | Time | Yield (%) |
| Aromatic aldehydes, 6-amino-2,4-dimethoxypyrimidine, dimedone | Microwave | Glacial Acetic Acid | Not specified | High |
| N⁴-substituted-2,4-diamino-6-chloro-pyrimidine-5-carbaldehydes | Microwave | Acetic Acid | 10 min | Not specified |
| 6-aminothiouracil, cyclohexanone, aromatic aldehyde | Microwave | Not specified | Not specified | High |
| Formyl-quinoline, aminopyrimidine, cyclic diketone | Microwave | DMF | 8-20 min | up to 63% |
| Formyl-quinoline, aminopyrazole, cyclic diketone | Conventional Heating | DMF | 8 h | Not specified |
Ultrasound-Assisted Synthetic Transformations
Ultrasound-assisted organic synthesis utilizes the phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—to create localized hot spots with extremely high temperatures and pressures. This energy input can enhance mass transfer and accelerate reaction rates.
This non-conventional energy source has been successfully applied to the synthesis of pyrimido[4,5-b]quinoline derivatives. nih.gov A one-pot, three-component reaction of an appropriate aldehyde, dimedone or cyclohexanedione, and 6-aminothiouracil in ethanol under ultrasonic irradiation at 50°C afforded a series of novel pyrimido[4,5-b]quinoline-4,6(3H,5H,7H,10H)-dione derivatives in excellent yields (94-99%) and remarkably short reaction times (1.5-3 minutes).
In a comparative study, the synthesis of 5-aryl-tetrahydropyrimido[4,5-b]quinoline-4,6-dione derivatives was performed using both conventional reflux and ultrasound irradiation. The ultrasound-assisted method proved to be more efficient. The use of ultrasound not only accelerates the reaction but also offers experimental simplicity and often avoids the need for metallic catalysts.
The functionalization of the pyrimido[4,5-b]quinoline scaffold, for example through a Vilsmeier-Haack reaction to introduce a β-chlorovinylaldehyde group, has also been successfully performed under ultrasound irradiation.
Table 4: Ultrasound-Assisted Synthesis of Pyrimido[4,5-b]quinoline Derivatives
| Reactants | Solvent | Temperature (°C) | Time (min) | Yield (%) |
| Aldehyde, dimedone/cyclohexanedione, 6-aminothiouracil | Ethanol | 50 | 1.5-3 | 94-99 |
| 6-Amino-3-methyl-2-(methylthio)pyrimidin-4(3H)-one, dimedone, aromatic aldehydes | Acetic Acid/Ethanol | Not specified | Not specified | Good |
| Pyrimido[4,5-b]quinoline derivative, Vilsmeier-Haack reagent | DCM | Not specified | 120 | Good |
Chemical Reactivity and Derivatization Strategies of Pyrimido 4,5 B Quinoline 2,4 1h,3h Dione
Functionalization via Electrophilic and Nucleophilic Reactions
The pyrimido[4,5-b]quinoline-2,4(1H,3H)-dione core possesses sites susceptible to both electrophilic and nucleophilic attack, allowing for a wide range of functionalization strategies.
One of the key electrophilic substitution reactions reported for this system is the Vilsmeier-Haack formylation. nih.govunar.ac.idnih.gov This reaction typically employs a reagent prepared from N,N-dimethylformamide (DMF) and phosphoryl chloride (POCl₃), which acts as a formylating agent. researchgate.net The reaction with 5-aryl-tetrahydropyrimido[4,5-b]quinoline-4,6-dione derivatives leads to the formation of β-chlorovinylaldehyde products. nih.govnih.gov For instance, the formylation of 5-aryl-tetrahydropyrimido[4,5-b]quinoline-4,6-dione derivatives using a Vilsmeier-Haack reagent has been achieved under ultrasound irradiation, affording good yields of the corresponding 7-carbaldehyde derivatives. nih.govnih.gov This transformation is significant as the resulting aldehyde functionality can serve as a versatile handle for further synthetic manipulations. researchgate.net
The pyrimido[4,5-b]quinoline scaffold is also amenable to functionalization through nucleophilic reactions. The synthesis of various derivatives often involves the reaction of a precursor with a nucleophile. For example, a new synthetic approach to functionalized pyrimido[4,5-b]quinoline-2,4(1H,3H)-diones involves a three-component one-pot reaction of barbituric acid, aldehydes, and anilines. nih.gov In this case, the aniline (B41778) acts as a nucleophile. Furthermore, the β-chlorovinylaldehyde derivatives obtained from the Vilsmeier-Haack reaction can undergo subsequent nucleophilic substitution. For instance, reaction with o-phenylenediamine (B120857) can lead to the formation of imine derivatives. nih.gov The core structure can also be synthesized through the reaction of 2-chloroquinoline-3-carbonitriles with nucleophiles like guanidine (B92328) hydrochloride, urea (B33335), and thiourea. nih.gov
Table 1: Examples of Electrophilic and Nucleophilic Functionalization Reactions
| Starting Material | Reagent(s) | Reaction Type | Product | Yield (%) | Reference(s) |
| 5-Aryl-tetrahydropyrimido[4,5-b]quinoline-4,6-dione | DMF, POCl₃ (Vilsmeier-Haack) | Electrophilic Formylation | 6-Chloro-2-methoxy-8,8-dimethyl-4-oxo-5-phenyl-3,4,5,8,9,10-hexahydropyrimido[4,5-b]quinoline-7-carbaldehyde | 70 | nih.govnih.gov |
| 6-Chloro-5-(4-chlorophenyl)-3,8,8-trimethyl-2-(methylthio)-4-oxo-3,4,5,8,9,10-hexahydropyrimido[4,5-b]quinoline-7-carbaldehyde | o-Phenylenediamine | Nucleophilic Addition-Elimination | 7-(((2-Aminophenyl)imino)methyl)-6-chloro-5-(4-chlorophenyl)-3,8,8-trimethyl-2-(methylthio)-5,8,9,10-tetrahydropyrimido[4,5-b]quinolin-4(3H)-one | 70 | nih.gov |
| Barbituric acid, Aromatic Aldehydes | Anilines | Nucleophilic Addition/Cyclization | Functionalized pyrimido[4,5-b]quinoline-2,4(1H,3H)-diones | Not specified | nih.gov |
Ring Modifications and Annulation Reactions
The construction and modification of the pyrimido[4,5-b]quinoline ring system are central to accessing a diverse range of derivatives. Many synthetic strategies involve the initial construction of the tricyclic core from acyclic or simpler heterocyclic precursors, which can be considered a form of ring modification. researchgate.netresearchgate.net
Multicomponent reactions (MCRs) are a prominent strategy for the synthesis of the pyrimido[4,5-b]quinoline skeleton. nih.govrsc.org These reactions offer advantages such as operational simplicity and atom economy. A common MCR involves the condensation of an aniline, an aldehyde, and barbituric acid or its derivatives. nih.gov Another widely used MCR employs 6-aminouracil (B15529) derivatives, aldehydes, and a 1,3-dicarbonyl compound like dimedone. nih.govnih.gov These reactions lead to the formation of the this compound core with various substituents depending on the starting materials.
Annulation reactions, where a new ring is fused onto the existing pyrimido[4,5-b]quinoline framework, provide a pathway to more complex polycyclic systems. For example, 1,2,3-triazole-fused pyrimido[4,5-b]quinolines have been synthesized. nih.gov This was achieved through a multi-step process starting with the introduction of a propargyl group, followed by a copper-catalyzed azide-alkyne cycloaddition (a "click" reaction). nih.gov Another example involves the reaction of a hydrazino-substituted pyrimido[4,5-b]quinoline with α-haloketones to yield triazino-fused derivatives. researchgate.net
Table 2: Examples of Ring Modification and Annulation Reactions
| Reaction Type | Starting Materials | Key Reagents/Conditions | Product Type | Reference(s) |
| Multicomponent Reaction | Aniline, Aldehyde, Barbituric acid | Various catalysts (e.g., L-proline) | Pyrimido[4,5-b]quinoline-2,4(1H,3H)-diones | nih.gov |
| Multicomponent Reaction | 6-Aminouracil, Aldehyde, Dimedone | Ultrasound or conventional heating | Tetrahydropyrimido[4,5-b]quinoline-4,6-diones | nih.govnih.gov |
| Annulation (Triazole fusion) | Benzyloxy pyrimido[4,5-b]quinoline with a terminal alkyne | Sodium azide, Benzyl halide, Copper(II) sulfate, Sodium ascorbate | 1,2,3-Triazole-fused pyrimido[4,5-b]quinolines | nih.gov |
| Annulation (Triazine fusion) | Hydrazinopyrimido[4,5-b]quinoline | α-Haloketones | Triazino-pyrimido[4,5-b]quinolines | researchgate.net |
Stereoselective Synthesis and Chiral Derivatives
The development of stereoselective methods for the synthesis of chiral derivatives of this compound is an area of growing interest, although specific examples in the literature are limited. One review has mentioned that stereoselective syntheses can occur through organic reactions involving electron transfer under various conditions. However, detailed experimental studies focusing on the enantioselective or diastereoselective synthesis of this compound derivatives are not extensively reported in the currently available literature. The synthesis of chiral derivatives would be of significant interest for biological applications, as the stereochemistry of a molecule often plays a crucial role in its interaction with biological targets. Future research in this area could involve the use of chiral catalysts, chiral auxiliaries, or the resolution of racemic mixtures to obtain enantiomerically pure compounds.
Reaction Mechanisms and Kinetic Studies
Understanding the reaction mechanisms and kinetics is crucial for optimizing the synthesis of pyrimido[4,5-b]quinoline-2,4(1H,3H)-diones and their derivatives. Several studies have proposed plausible mechanisms for the multicomponent reactions used to construct this heterocyclic system.
For the three-component reaction of an aminopyrimidinone, an aromatic aldehyde, and dimedone, a proposed mechanism involves an initial Knoevenagel condensation between the aldehyde and dimedone. nih.gov This is followed by a Michael-type addition of the aminopyrimidinone to the resulting adduct, which then undergoes cyclization and dehydration to form the final tricyclic product. nih.gov The use of ultrasound has been shown to accelerate this process, likely by enhancing mass transfer and providing the energy for dehydration. nih.gov
The choice of catalyst and reaction conditions can significantly influence the reaction kinetics. A variety of catalysts, including Lewis acids, Brønsted acids, and organocatalysts, have been employed to promote the synthesis of pyrimido[4,5-b]quinolines. nih.govunar.ac.id For example, the use of trityl chloride as a neutral organocatalyst has been reported to efficiently catalyze the multicomponent synthesis. unar.ac.id The proposed mechanism involves the in-situ generation of a trityl cation which activates the aldehyde for subsequent reactions. unar.ac.id
Kinetic studies comparing different reaction conditions have also been performed. For instance, it was observed that using acetic acid as a solvent in the synthesis of 5-aryl-tetrahydropyrimido[4,5-b]quinoline-4,6-dione derivatives resulted in shorter reaction times compared to ethanol (B145695), although the yields were similar. nih.gov Furthermore, while reactions at room temperature showed no progress, increasing the temperature to 60°C initiated the reaction, with reflux conditions providing higher yields. nih.gov These observations provide valuable insights into the kinetic profile of the reaction. While detailed kinetic studies providing rate constants and activation energies are not extensively available, these qualitative observations guide the optimization of synthetic protocols.
Table 3: Comparison of Reaction Conditions for the Synthesis of 5-Aryl-tetrahydropyrimido[4,5-b]quinoline-4,6-dione Derivatives
| Solvent | Heating Method | Temperature (°C) | Reaction Time | Yield | Reference |
| Ethanol | Stirring | Room Temperature | - | No reaction | nih.gov |
| Ethanol | Heating | 60 | - | ≤40% | nih.gov |
| Acetic Acid | Heating | 60 | Shorter than ethanol | ≤40% | nih.gov |
| Ethanol | Reflux | - | - | Higher than 60°C | nih.gov |
| Acetic Acid | Reflux | Shorter than ethanol | Higher than 60°C | nih.gov | |
| Acetic Acid | Ultrasound | - | Good | Good | nih.govnih.gov |
Exploration of Biological Activities of Pyrimido 4,5 B Quinoline 2,4 1h,3h Dione Derivatives
In Vitro Cytotoxicity and Anticancer Potential
Derivatives of pyrimido[4,5-b]quinoline-2,4(1H,3H)-dione have demonstrated significant cytotoxic activities against a range of human cancer cell lines. researchgate.netnih.gov The anticancer potential of this class of compounds is a primary focus of research, with many derivatives showing promising activity. researchgate.netnih.gov
The anticancer effects of this compound derivatives are attributed to several mechanisms of action, including the inhibition of key proteins involved in cancer progression.
MDM2 E3 Ligase Inhibition: A series of pyrimido[4,5-b]quinoline-2,4-dione derivatives have been synthesized and identified as inhibitors of the MDM2 E3 ubiquitin ligase. nih.gov The murine double minute 2 (MDM2) protein is a crucial negative regulator of the p53 tumor suppressor. By inhibiting MDM2, these compounds can prevent the degradation of p53, allowing it to induce cell cycle arrest and apoptosis in cancer cells. nih.govnih.gov Specifically, certain sulfur-containing derivatives displayed enhanced MDM2 E3 ligase inhibitory activities and potent inhibition of the p53-MDM2 interaction, with IC50 values ranging from 1.3 µM to 9.0 µM. nih.gov
Tyrosine Kinase Inhibition: Certain pyrimido[4,5-b]quinoline derivatives have been designed as inhibitors of tyrosine kinases, which are critical enzymes in cell signaling pathways that are often dysregulated in cancer. researchgate.netnih.gov For example, novel N-aryl-5-aryl-6,7,8,9-tetrahydropyrimido[4,5-b]quinolin-4-amine derivatives were synthesized and evaluated as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth factor Receptor 2 (HER2). cu.edu.egnih.gov Several of these compounds showed potent inhibition of both EGFR and HER2, with IC50 values in the nanomolar range, comparable to the reference drug lapatinib. cu.edu.egnih.gov One highly active compound, 4l, exhibited IC50 values of 0.052 µM for EGFR and 0.055 µM for HER2. cu.edu.egnih.gov Another study identified a derivative, compound 5b, as a good HER2 inhibitor with an IC50 of 0.073 μM. nih.gov
Tyrosyl-DNA Phosphodiesterase II (TDP2) Inhibition: The pyrimido[4,5-b]quinoline scaffold has been associated with the inhibition of Tyrosyl-DNA Phosphodiesterase II (TDP2), an enzyme involved in DNA repair. researchgate.net Inhibiting TDP2 can enhance the efficacy of certain anticancer drugs that work by causing DNA damage. researchgate.net
The cytotoxic effects of this compound derivatives have been tested against multiple human cancer cell lines. A series of these derivatives were evaluated against five human cancer cell lines, where several sulfur-containing compounds showed enhanced cytotoxic activities. nih.gov In another study, N-arylpyrimido[4,5-b]quinolines and 2-aryl-2,3-dihydropyrimido[4,5-b]quinoline-4(1H)-ones were tested against the MCF-7 breast cancer cell line. nih.gov Compound 5b from this series was the most active, with an IC50 of 1.67 μM, and was shown to induce apoptosis and cell cycle arrest at the S phase. nih.gov
Further research on N-aryl-5-aryl-6,7,8,9-tetrahydropyrimido[4,5-b]quinolin-4-amines demonstrated promising activity against the MCF-7 cell line, with some compounds showing greater cytotoxicity than the reference drug lapatinib. cu.edu.egnih.gov The most active compound, 4l, had an IC50 of 1.62 µM against MCF-7 cells and also inhibited cancer cell metastasis. cu.edu.egnih.gov These compounds were also tested against the A549 lung cancer cell line. cu.edu.eg
Table 1: In Vitro Cytotoxicity of Selected this compound Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 5b | MCF-7 (Breast) | 1.67 | nih.gov |
| Compound 4d | MCF-7 (Breast) | 2.67 | cu.edu.egnih.gov |
| Compound 4h | MCF-7 (Breast) | 6.82 | cu.edu.egnih.gov |
| Compound 4i | MCF-7 (Breast) | 4.31 | cu.edu.egnih.gov |
| Compound 4l | MCF-7 (Breast) | 1.62 | cu.edu.egnih.gov |
| Lapatinib (Reference) | MCF-7 (Breast) | >6.94 | cu.edu.egnih.gov |
Antimicrobial and Antifungal Activity Investigations
The pyrimido[4,5-b]quinoline framework is a known pharmacophore for antimicrobial agents. unar.ac.idnih.gov Studies have explored the efficacy of its derivatives against a variety of bacterial and fungal pathogens. unar.ac.idphcogj.com
Several synthesized pyrimido[4,5-b]quinoline derivatives have shown notable antibacterial activity. tandfonline.com In one study, a series of pyrimido[4,5-b]quinolines demonstrated moderate activity against Salmonella typhi and Aeromonas hydrophila, although the activity against Escherichia coli was low. Another investigation revealed that derivatives such as 17b, 9d, and 9c were the most potent compounds, displaying significant antimicrobial activity. unar.ac.idphcogj.comresearchgate.net The antimicrobial effectiveness is often influenced by the specific functional groups attached to the core structure. unar.ac.idnih.gov For instance, derivatives containing a thio-function were found to be the most active against selected Gram-positive and Gram-negative bacteria. nih.gov
Table 2: Antibacterial Activity of Selected Pyrimido[4,5-b]quinoline Derivatives
| Compound | Bacterial Strain | Activity | Reference |
| Compounds 3a-e | Salmonella typhi | Moderate | |
| Compounds 3a-e | Aeromonas hydrophila | Moderate | |
| Compounds 3a-e | Escherichia coli | Low | |
| Compounds 5d, 5e, 5f, 5h, 5k | Gram +ve and Gram -ve bacteria | Broad-spectrum, moderate | tandfonline.com |
| Compounds 17b, 9d, 9c | Various bacteria | Significant | unar.ac.idphcogj.com |
The antifungal properties of pyrimido[4,5-b]quinoline derivatives have also been a subject of investigation. nih.govresearchgate.net A series of derivatives were synthesized and screened for their antifungal activity against various yeasts. nih.govnih.govresearchgate.net One compound, D13 (5-(3,4-dihydroxyphenyl)-8,8-dimethyl-2-(methylthio)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione), showed the most potent antifungal activity against Candida dubliniensis, Candida albicans, Candida tropicalis, and Cryptococcus neoformans, with MIC90 values ranging from 1-4 μg/mL. nih.govnih.govresearchgate.net Other compounds in the same series also exhibited significant inhibitory activity. nih.govresearchgate.net Molecular modeling studies suggest that these compounds may exert their antifungal effect by binding to the active site of the CYP51 enzyme. nih.gov While studies have focused on human pathogenic fungi, the broad-spectrum activity suggests potential applications against plant pathogenic fungi as well, an area that warrants further exploration.
Table 3: Antifungal Activity of Selected Pyrimido[4,5-b]quinoline Derivatives
| Compound | Fungal Strain | MIC90 (µg/mL) | Reference |
| D13 | C. dubliniensis | 1-4 | nih.govnih.govresearchgate.net |
| D13 | C. albicans | 1-4 | nih.govnih.govresearchgate.net |
| D13 | C. tropicalis | 1-4 | nih.govnih.govresearchgate.net |
| D13 | C. neoformans | 1-4 | nih.govnih.govresearchgate.net |
| D9, D10, D14, D15 | C. dubliniensis | 4-8 | nih.govresearchgate.net |
Antioxidant and Anti-inflammatory Properties
In addition to their anticancer and antimicrobial activities, this compound derivatives have been evaluated for their antioxidant and anti-inflammatory potential. unar.ac.idcapes.gov.brnih.gov
A number of novel derivatives have been synthesized and screened for their in vitro antioxidant activities using various assays, including DPPH radical scavenging, Trolox equivalent antioxidant capacity (TEAC), and ferric reducing antioxidant power (FRAP). nih.govnih.gov Certain compounds, particularly those with chloro substituents or specific fused ring systems like 2-amino-4-methyl-1,2-dihydropyrimido[5,4-c]quinolin-5(6H)-one (4c), exhibited significant antioxidant activities. nih.govnih.gov In one study, several derivatives, including 17a, 29b, 5, 19, 23b, and 25b, were identified as promising antioxidant agents, with some showing more potency than the standard ascorbic acid. unar.ac.idphcogj.comresearchgate.net
The anti-inflammatory properties of these compounds have also been reported. capes.gov.brnih.gov The dual functionality of certain derivatives as both antimicrobial and antioxidant agents makes them particularly interesting candidates for further research, as oxidative stress and microbial infections are often interlinked with inflammatory processes. unar.ac.idphcogj.com
Enzyme Inhibition Profiles (e.g., α-glycosidase, α-amylase, aldose reductase)
Derivatives of the this compound core have been investigated for their potential to inhibit various enzymes. However, based on currently available scientific literature, specific inhibitory data (such as IC₅₀ values) against α-glycosidase, α-amylase, and aldose reductase for derivatives of this particular scaffold are not extensively documented.
While research on the broader class of quinoline (B57606) derivatives has shown inhibitory activity against these enzymes, direct evidence for the this compound series in this context is limited. For instance, studies on thiadiazole quinoline analogs have reported potent α-amylase inhibition, with some compounds exhibiting significantly lower IC₅₀ values than the standard drug acarbose. Similarly, certain 2-phenoxypyrido[3,2-b]pyrazin-3(4H)-one derivatives have been identified as potent aldose reductase inhibitors. These findings in related but structurally distinct quinoline-containing scaffolds suggest that the pyrimido[4,5-b]quinoline core could be a promising template for designing inhibitors of these enzymes, warranting further investigation.
Interactive Data Table: Enzyme Inhibition Data for this compound Derivatives
| Compound/Derivative | Target Enzyme | IC₅₀ (µM) | Notes |
| Data Not Available | α-Glycosidase | - | No specific data found in the public domain. |
| Data Not Available | α-Amylase | - | No specific data found in the public domain. |
| Data Not Available | Aldose Reductase | - | No specific data found in the public domain. |
This table will be updated as new research findings become available.
Structure-Activity Relationship (SAR) Studies for Biological Potency
The exploration of structure-activity relationships (SAR) is crucial for optimizing the therapeutic potential of lead compounds. For this compound derivatives, while specific SAR studies targeting α-glycosidase, α-amylase, and aldose reductase are not yet prevalent in the literature, general SAR principles from related quinoline-based inhibitors can provide valuable insights for future drug design.
For other biological targets, such as in the realm of anticancer research, SAR studies on pyrimido[4,5-b]quinoline derivatives have been conducted. These studies often highlight the importance of substituents on the quinoline and pyrimidine (B1678525) rings. For example, the nature and position of substituents can significantly influence the compound's interaction with the target protein's active site, thereby affecting its inhibitory potency.
Interactive Data Table: Key Structural Features and Their Impact on Biological Potency
| Structural Position/Modification | Effect on Potency | Target | Notes |
| Substituents on the quinoline ring | Data Not Available | α-Glycosidase/α-Amylase/Aldose Reductase | Specific SAR for these enzymes is not yet established for this scaffold. |
| Modifications on the pyrimidine ring | Data Not Available | α-Glycosidase/α-Amylase/Aldose Reductase | Further research is needed to determine the influence of pyrimidine ring substitutions. |
This table will be populated with specific SAR findings as they emerge from future research endeavors.
Computational and Theoretical Investigations on Pyrimido 4,5 B Quinoline 2,4 1h,3h Dione
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in elucidating the intrinsic electronic properties of a molecule. irjweb.comscirp.org These methods are used to determine the optimized molecular geometry, orbital energies, and electron distribution, which collectively define the molecule's stability and reactivity.
A key aspect of this analysis involves the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). irjweb.com The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. irjweb.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. scirp.orgirjweb.com A large energy gap suggests high stability and low reactivity, whereas a small gap indicates the molecule is more polarizable and reactive. irjweb.com For related heterocyclic compounds like quinoline (B57606), the HOMO-LUMO energy gap has been calculated to understand the charge transfer interactions that occur within the molecule, which are often responsible for its bioactivity. scirp.org
Another valuable tool is the Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution across a molecule, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). irjweb.comirjweb.com These maps are crucial for predicting how a molecule will interact with other chemical species, highlighting the most probable sites for metabolic reactions or intermolecular bonding. irjweb.com
Table 1: Key Quantum Chemical Parameters for a Related Heterocycle (Quinoline) This table presents data for the related compound quinoline to illustrate the types of parameters derived from quantum chemical calculations.
| Parameter | Value (eV) | Significance |
|---|---|---|
| EHOMO | -6.646 scirp.org | Energy of the highest occupied molecular orbital; relates to electron-donating ability. scirp.orgirjweb.com |
| ELUMO | -1.816 scirp.org | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. scirp.orgirjweb.com |
| Energy Gap (ΔE) | 4.830 scirp.org | Difference between LUMO and HOMO energies; indicates chemical reactivity and kinetic stability. scirp.org |
Molecular Docking Simulations for Ligand-Biomolecule Interactions
Molecular docking is a computational technique used to predict the binding mode and affinity of a ligand to the active site of a biological macromolecule, such as an enzyme or a DNA structure. This method is pivotal in drug discovery for screening virtual libraries of compounds and understanding structure-activity relationships.
Studies on derivatives of the pyrimido[4,5-b]quinoline scaffold have utilized molecular docking to explore their potential as therapeutic agents. For instance, a series of novel pyrimido[4,5-b]quinoline derivatives were evaluated as potential antimicrobial agents. biosynth.com Docking simulations were performed to predict the interactions between these compounds and the active sites of two crucial bacterial enzymes: Dihydrofolate reductase (DHFR) and DNA gyrase. biosynth.com The results indicated that the most potent compounds achieved an excellent fit within the active regions of both enzymes, suggesting a potential mechanism for their antimicrobial action. biosynth.com
In another study, pyrimido[4,5-b]quinoline derivatives were investigated as antifungal agents. irjweb.com Molecular modeling was used to understand the binding orientation of the more effective compounds to the active site of the target enzyme, CYP51. irjweb.com The computational results showed a good correlation with the observed biological activity, validating the docking predictions. irjweb.com Similarly, docking studies of other complex quinoline conjugates against DNA and topoisomerase II have been used to predict binding sites and quantify binding strength, with some conjugates showing significantly stronger binding to the enzyme-DNA complex than reference compounds.
Table 2: Examples of Molecular Docking Studies on Pyrimido[4,5-b]quinoline Derivatives
| Compound Series/Derivative | Biological Target | Key Findings |
|---|---|---|
| Pyrimido[4,5-b]quinoline derivatives (compounds 2, 3, 8c, 8d, 9c, 9d) | DNA gyrase and Dihydrofolate reductase (DHFR) | The compounds recorded excellent fitting within the active regions of the target enzymes. biosynth.com |
Molecular Dynamics (MD) Simulations to Elucidate Conformational Stability and Binding Dynamics
While molecular docking provides a static snapshot of ligand-receptor binding, Molecular Dynamics (MD) simulations offer a dynamic view, simulating the movement of every atom in the system over time. MD simulations are essential for assessing the conformational stability of the ligand-receptor complex, understanding the flexibility of the active site, and analyzing the persistence of key interactions.
For scaffolds related to pyrimido[4,5-b]quinoline, MD simulations have been crucial for refining the understanding of their inhibitory potential. In one computational study on quinoline derivatives as potential inhibitors of the acetylcholinesterase (AChE) enzyme, MD simulations were performed to explore their dynamic behavior. researchgate.net The study noted that static docking calculations alone were insufficient, and the simulations were essential for revealing a dynamic scenario that highlighted the most permanent and favorable interactions. researchgate.net
Binding free energies, often calculated using methods like the Molecular Mechanics Poisson-Boltzmann Surface Area (MMPBSA), can be extracted from MD trajectories to provide a more accurate estimation of binding affinity than docking scores. researchgate.net These calculations have been used to identify the most promising quinoline-based candidates for AChE inhibition, demonstrating how MD simulations serve as a critical validation and refinement step after initial docking screens. researchgate.net
Table 3: Example Binding Free Energy Calculations from an MD Simulation of Related Quinoline Derivatives with Acetylcholinesterase (AChE) This table presents data for related quinoline derivatives to illustrate the quantitative results obtained from MD simulations.
| Compound/Species | Binding Free Energy (ΔEMMGBSA, kcal/mol) |
|---|---|
| dq1368 | -42.8±4.8 researchgate.net |
| dq2357 | -40.6±4.3 researchgate.net |
| dq1368_dep | -31.5±6.5 researchgate.net |
| dq829_dep | -15.0±6.5 researchgate.net |
Non Biological Applications of Pyrimido 4,5 B Quinoline 2,4 1h,3h Dione Derivatives
Applications in Material Science (e.g., Electroluminescent Materials)
The synthesis of pyrimido[4,5-b]quinoline-2,4(1H,3H)-dione and its derivatives is well-established, with various efficient methods being developed, including one-pot, multi-component reactions. researchgate.netrsc.org These synthetic strategies allow for the creation of a diverse library of functionalized pyrimidoquinolines. researchgate.net
In the field of material science, quinoline (B57606) derivatives, in general, are considered promising candidates for the design of electroluminescent materials due to their fluorescent properties. researchgate.net The fusion of a quinoline ring with other heterocyclic systems, such as pyrimidine (B1678525), can yield compounds with significant potential for material applications. researchgate.net However, despite the synthetic accessibility of this compound derivatives and the general interest in related structures for electronics, specific studies detailing their application and performance as electroluminescent materials are not extensively documented in the reviewed scientific literature. Further research is required to fully explore and characterize the photophysical properties of this class of compounds for potential use in organic light-emitting diodes (OLEDs) or other electroluminescent devices.
Corrosion Inhibition Studies and Mechanisms of Adsorption
Derivatives of this compound have been identified as effective corrosion inhibitors for metals, particularly for mild steel in highly acidic environments. scispace.comrsc.org Their efficacy stems from their ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. scispace.comrsc.org
A significant study investigated the corrosion inhibition performance of four 5-arylpyrimido-[4,5-b]quinoline-diones (APQDs) on mild steel in a 1 M HCl solution. scispace.com The study demonstrated that the inhibition efficiency is dependent on both the concentration of the inhibitor and its specific molecular structure. scispace.comrsc.org Among the tested compounds, the derivative with two hydroxyl groups on the phenyl ring, 5-(2,4-dihydroxyphenyl)-5,10-dihydrothis compound (APQD-4), was found to be the most effective. scispace.comrsc.org It achieved a maximum inhibition efficiency of 98.30% at a concentration of just 20 mg/L. scispace.comrsc.org Potentiodynamic polarization measurements revealed that these compounds function as cathodic-type inhibitors. rsc.org
The mechanism of protection involves the adsorption of the inhibitor molecules onto the steel surface. scispace.com The adsorption characteristics of these APQD derivatives were found to fit the Langmuir adsorption isotherm model. scispace.comrsc.orgresearchgate.net The Langmuir model describes the formation of a monolayer of the inhibitor on the metal surface, where the adsorption process occurs at specific homogeneous sites without interaction between the adsorbed molecules. researchgate.net This strong adsorption is facilitated by the presence of multiple heteroatoms (nitrogen and oxygen) and aromatic rings in the molecular structure, which act as active centers for bonding with the metal surface. rsc.org
Table 1: Corrosion Inhibition Efficiency of 5-Arylpyrimido-[4,5-b]quinoline-dione (APQD) Derivatives
| Compound ID | Derivative Name | Concentration (mg/L) | Inhibition Efficiency (%) | Reference |
| APQD-1 | 5-(4-nitrophenyl)-5,10-dihydrothis compound | 20 | Not specified in abstract | rsc.org |
| APQD-2 | 5-phenyl-5,10-dihydrothis compound | 20 | Not specified in abstract | rsc.org |
| APQD-3 | 5-(4-hydroxyphenyl)-5,10-dihydrothis compound | 20 | Not specified in abstract | rsc.org |
| APQD-4 | 5-(2,4-dihydroxyphenyl)-5,10-dihydrothis compound | 20 | 98.30 | scispace.com, rsc.org |
Analytical and Spectroscopic Characterization Techniques for Pyrimido 4,5 B Quinoline 2,4 1h,3h Dione
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of pyrimido[4,5-b]quinoline derivatives. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HSQC, HMBC) experiments are employed to establish the precise connectivity of atoms within the molecule. nih.gov
In the ¹H NMR spectra of pyrimido[4,5-b]quinoline derivatives, protons on the aromatic quinoline (B57606) ring typically appear as multiplets in the downfield region, generally between δ 7.0 and 9.0 ppm. The protons of substituents on the pyrimidine (B1678525) and quinoline rings, such as methyl or methoxy (B1213986) groups, resonate at characteristic chemical shifts in the upfield region. unar.ac.idnih.gov For instance, N-methyl protons are often observed as singlets around δ 3.1-3.5 ppm. nih.gov The protons of NH groups within the pyrimidine ring are typically observed as broad singlets at a very downfield chemical shift, often exceeding δ 10.0 ppm, due to hydrogen bonding and the influence of adjacent carbonyl groups. unar.ac.idnih.gov
¹³C NMR spectroscopy provides crucial information about the carbon skeleton. The carbonyl carbons (C=O) of the dione (B5365651) moiety are highly deshielded and appear at the most downfield region of the spectrum, typically between δ 150 and 165 ppm. Carbons within the aromatic and heteroaromatic rings resonate in the approximate range of δ 90 to 160 ppm. nih.govacs.org The specific chemical shifts and coupling patterns observed in both ¹H and ¹³C NMR spectra are highly sensitive to the substitution pattern on the heterocyclic core, allowing for unambiguous structure determination. nih.govunar.ac.id
Table 1: Representative ¹H and ¹³C NMR Spectral Data for Substituted Pyrimido[4,5-b]quinoline Derivatives
| Compound/Fragment | Nucleus | Chemical Shift (δ, ppm) | Description | Source(s) |
| Pyrimido[4,5-b]quinoline Core | ¹H | 12.23–13.17 | NH proton of the dihydropyridine (B1217469) ring | nih.gov |
| Pyrimido[4,5-b]quinoline Core | ¹H | 10.89-11.30 | NH proton of the pyrimidine ring | nih.gov |
| Pyrimido[4,5-b]quinoline Core | ¹H | ~7.0-8.8 | Aromatic protons (Ar-H) | unar.ac.id |
| Pyrimido[4,5-b]quinoline Core | ¹³C | 150.2-162.8 | Carbonyl (C=O) and aromatic C=N carbons | unar.ac.idacs.org |
| Pyrimido[4,5-b]quinoline Core | ¹³C | 90.7-149.8 | Aromatic and heterocyclic carbons | nih.govacs.org |
| N-CH₃ Substituent | ¹H | 3.10-3.46 | Singlet for methyl protons | nih.gov |
| O-CH₃ Substituent | ¹H | 3.75-3.82 | Singlet for methoxy protons | unar.ac.idnih.gov |
| N-CH₃ Substituent | ¹³C | 28.1-30.6 | Methyl carbon | nih.gov |
| O-CH₃ Substituent | ¹³C | ~56.5 | Methoxy carbon | unar.ac.id |
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a fundamental technique used to identify the characteristic functional groups present in the Pyrimido[4,5-b]quinoline-2,4(1H,3H)-dione scaffold. The IR spectrum provides valuable information by detecting the vibrational frequencies of specific bonds within the molecule.
Table 2: Characteristic IR Absorption Bands for this compound and its Derivatives
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Description | Source(s) |
| Amide/Ureide N-H | Stretching | 3100 - 3530 | Often broad due to hydrogen bonding | nih.govresearchgate.net |
| Aromatic C-H | Stretching | ~3000 - 3100 | Medium to weak intensity | researchgate.net |
| Aliphatic C-H | Stretching | ~2850 - 2960 | Present in substituted derivatives | researchgate.net |
| Carbonyl C=O | Stretching | 1640 - 1750 | Strong, sharp absorption | unar.ac.idnih.gov |
| Aromatic C=C / C=N | Stretching | 1500 - 1650 | Medium to strong intensity | acs.orgresearchgate.net |
| C-O (in ether derivatives) | Stretching | ~1200 - 1250 | Strong absorption | nih.gov |
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and structural features of this compound by analyzing its mass-to-charge ratio (m/z) and fragmentation patterns. Electron Impact (EI) and Electrospray Ionization (ESI) are common ionization methods used for these compounds. researchgate.net
The molecular ion peak [M]⁺ or the protonated molecule [M+H]⁺ in the mass spectrum confirms the molecular weight of the compound, which for the parent this compound is 213.19 g/mol . biosynth.com High-resolution mass spectrometry (HRMS) can provide the exact molecular formula.
Tandem mass spectrometry (MS/MS) experiments are used to study the fragmentation pathways, which can help in structural confirmation. Studies on related pyrimido-quinoline systems have shown that fragmentation often occurs on the pyrimidine ring. For example, a pyrimido-quinoline derivative was observed to fragment through the ejection of a H₃CNC=O moiety from the pyrimidine ring. Subsequent loss of a formyl group has also been noted. The quinoline ring system tends to remain intact during these initial fragmentation processes.
X-ray Crystallography for Solid-State Structure Determination
This technique provides precise information on bond lengths, bond angles, and torsional angles, confirming the planarity of the aromatic systems and the geometry of the fused rings. Furthermore, X-ray analysis reveals the details of the crystal packing, including intermolecular interactions such as hydrogen bonds and π-π stacking. In the crystal lattice of pyrimidine-dione derivatives, molecules often form dimers through intermolecular N-H···O=C hydrogen bonds, creating characteristic ring motifs. These interactions are crucial for understanding the supramolecular chemistry and physical properties of these compounds.
For example, the analysis of a substituted 5-aryl-tetrahydropyrimido[4,5-b]quinoline derivative corroborated its postulated linear four-fused ring structure. researchgate.net Such studies are vital for validating the regioselectivity of synthetic routes and understanding structure-property relationships.
Future Perspectives and Emerging Research Directions
Development of Novel Synthetic Routes with Enhanced Efficiency and Selectivity
The synthesis of pyrimido[4,5-b]quinoline derivatives is continually evolving, with a strong focus on improving efficiency, yield, and environmental friendliness. researchgate.net Early synthetic methods were often limited by harsh conditions or the use of unstable precursors. nih.gov Modern research is geared towards overcoming these limitations through innovative strategies.
A significant advancement is the widespread adoption of multi-component reactions (MCRs) . These one-pot syntheses combine three or more reactants, such as an aldehyde, dimedone or barbituric acid, and an amino-pyrimidine, to construct the complex tricyclic system in a single step. nih.govnih.govnih.gov This approach is celebrated for its atomic economy, operational simplicity, and reduction in time and waste. nih.gov
To further enhance these reactions, researchers are exploring various catalytic systems and energy sources:
Catalysis: A range of catalysts have been employed to improve reaction rates and yields. These include the basic and inexpensive catalyst DABCO for solvent-free reactions acs.org, trityl chloride as a neutral organocatalyst nih.gov, and innovative bio-based magnetic nano-catalysts like Fe3O4@nano-cellulose/Sb(V), which facilitate easy separation and reuse. sharif.edu
Unconventional Energy Sources: Microwave irradiation and ultrasound assistance are being used as alternatives to conventional heating. nih.govresearchgate.net Microwave-assisted synthesis, in particular, has been shown to facilitate the intramolecular cyclization of precursors, offering a rapid and safe method for generating these compounds. researchgate.net Ultrasound-assisted reactions also contribute to greener synthetic conditions. nih.gov
These modern methods not only provide higher yields (often in the 69% to 90% range) but also allow for greater molecular diversity by accommodating a wide variety of commercially available starting materials. researchgate.netnih.gov A key advantage of some newer three-component strategies is that they circumvent the need for unstable intermediates like substituted 2-aminobenzaldehydes, which had previously limited the scope of accessible derivatives. nih.gov
Table 1: Comparison of Modern Synthetic Methodologies for Pyrimido[4,5-b]quinoline Derivatives
| Methodology | Key Features | Catalyst/Conditions | Advantages | Reference |
|---|---|---|---|---|
| Three-Component One-Pot Reaction | Condensation of barbituric acid, aldehydes, and anilines. | N/A (or acid/base catalyst) | High efficiency, circumvents unstable intermediates. | nih.gov |
| Multi-Component Reaction (MCR) | One-pot synthesis using aldehyde, dimedone, and 6-amino-1,3-dimethyluracil (B104193). | Trityl Chloride (neutral organocatalyst) | High yields, short reaction times, mild/neutral conditions. | nih.gov |
| Solvent-Free MCR | One-pot reaction of aryl aldehydes, dimedone, and 6-amino-1,3-dimethyluracil. | DABCO | Environmentally friendly (solvent-free), inexpensive catalyst. | acs.org |
| Magnetic Nano-catalysis | Three-component coupling using a magnetic nano-catalyst. | Fe3O4@nano-cellulose/Sb(V) | Eco-friendly, easy catalyst separation and reusability, high yield. | sharif.edu |
| Ultrasound-Assisted Synthesis | Three-component cyclocondensation induced by sonication. | Acetic acid or ethyl alcohol | Green chemistry approach, operational simplicity. | nih.gov |
| Microwave-Assisted Synthesis | Intramolecular cyclization of N4-substituted-2,4-diamino-6-chloropyrimidine-5-carbaldehydes. | Microwave irradiation | Rapid synthesis, operational simplicity, increased safety. | researchgate.net |
In-depth Mechanistic Investigations of Biological Activities
While the broad biological potential of pyrimido[4,5-b]quinolines is well-established, future research is increasingly focused on elucidating the specific molecular mechanisms behind these effects. Understanding how these compounds interact with biological targets at a molecular level is crucial for designing more potent and selective therapeutic agents.
Emerging research has identified several key mechanisms of action, particularly in the context of cancer therapy:
Inhibition of Protein-Protein Interactions: Certain pyrimido[4,5-b]quinoline-2,4-dione derivatives have been identified as inhibitors of the MDM2-p53 interaction. nih.gov By inhibiting the MDM2 E3 ubiquitin ligase, these compounds prevent the degradation of the p53 tumor suppressor protein, a critical mechanism for inducing cancer cell death. Some derivatives show potent inhibition with IC50 values in the low micromolar range (1.3 µM to 9.0 µM). nih.gov
Dual Enzyme Inhibition: A novel series of N-aryl-5-aryl-6,7,8,9-tetrahydropyrimido[4,5-b]quinolin-4-amines has been developed as dual inhibitors of the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2). cu.edu.eg Specific compounds demonstrated potent inhibitory activity against both EGFR (IC50 = 0.052 µM) and HER2 (IC50 = 0.055 µM), comparable to the reference drug lapatinib. This dual-targeting approach is a promising strategy for overcoming drug resistance in cancer. cu.edu.eg
Induction of Apoptosis and Cell Cycle Arrest: The most active dual EGFR/HER2 inhibitor, compound 4l, was found to induce cell cycle arrest at the S phase in MCF-7 breast cancer cells. cu.edu.eg Furthermore, it triggered apoptosis at a rate 60 times higher than that of untreated control cells, indicating a powerful pro-apoptotic mechanism. cu.edu.eg
In the field of infectious diseases, mechanistic studies have suggested that the antimicrobial effects of pyrimido[4,5-b]quinolines may stem from the inhibition of essential bacterial enzymes. nih.gov Molecular docking studies predict favorable interactions between these compounds and the active sites of DNA gyrase and dihydrofolate reductase (DHFR), suggesting they could act as lead compounds for novel antibacterial agents. nih.gov
Table 2: Investigated Biological Targets and Mechanisms of Pyrimido[4,5-b]quinoline Derivatives
| Biological Target/Process | Mechanism of Action | Therapeutic Area | Key Findings | Reference |
|---|---|---|---|---|
| MDM2-p53 Interaction | Inhibition of MDM2 E3 ubiquitin ligase activity, stabilization of p53. | Anticancer | IC50 values for p53-MDM2 binding inhibition range from 1.3 to 9.0 µM. | nih.gov |
| EGFR and HER2 | Dual inhibition of receptor tyrosine kinases. | Anticancer | Potent inhibition with IC50 values as low as 0.052 µM (EGFR) and 0.055 µM (HER2). | cu.edu.eg |
| Cell Cycle Progression | Induction of cell cycle arrest at the S phase. | Anticancer | Demonstrated in MCF-7 cells by a potent dual EGFR/HER2 inhibitor. | cu.edu.eg |
| Apoptosis | Induction of programmed cell death. | Anticancer | 60-fold increase in apoptosis compared to control in MCF-7 cells. | cu.edu.eg |
| DNA Gyrase & Dihydrofolate Reductase (DHFR) | Predicted inhibition of bacterial enzymes essential for DNA replication and metabolism. | Antimicrobial | Docking studies show excellent fitting within enzyme active sites. | nih.gov |
| Oxidative Stress | Free radical scavenging. | Antioxidant | Some derivatives show more promising antioxidant activity than ascorbic acid. | unar.ac.idresearchgate.net |
Exploration of New Application Areas in Interdisciplinary Fields
The foundational research into the synthesis and biological activity of pyrimido[4,5-b]quinolines is paving the way for their application in diverse and interdisciplinary fields. While the primary focus has been on medicinal chemistry, the unique properties of this scaffold suggest potential in other areas.
The most prominent emerging application is the development of multi-target therapeutic agents . cu.edu.egmdpi.com Diseases like cancer are complex and often involve multiple pathological pathways. Compounds built on the pyrimido[4,5-b]quinoline scaffold that can simultaneously inhibit several key targets, such as the dual EGFR/HER2 inhibitors, represent a sophisticated approach to treatment that may offer improved efficacy and a lower likelihood of drug resistance. cu.edu.eg Similarly, derivatives showing both potent antiproliferative and antioxidant activities are being explored, which could be beneficial in managing the interplay between oxidative stress and cancer progression. mdpi.com
Beyond medicine, the pyrimido[4,5-b]quinoline nucleus is noted for its potential in material sciences . researchgate.netresearchgate.net Although this area is less developed, the rigid, planar, and electron-rich nature of the heterocyclic system makes it a candidate for the design of novel organic materials with specific electronic or photophysical properties.
Future research will likely expand into other therapeutic areas. The broad biological activity profile, which includes anti-inflammatory and antiviral properties, suggests that derivatives could be screened against a wider range of diseases. nih.gov For instance, while not yet demonstrated for this specific class, related heterocyclic systems have shown promise as neuroprotective agents, indicating a potential, albeit speculative, future research direction. mdpi.com
Challenges and Opportunities in Pyrimido[4,5-b]quinoline-2,4(1H,3H)-dione Research
Despite significant progress, the field faces several challenges that also represent key opportunities for future innovation.
Challenges:
Synthesis Scalability and Sustainability: While many novel synthetic routes are efficient at the lab scale, a major challenge is to develop processes that are scalable, cost-effective, and adhere to the principles of green chemistry for potential industrial production. nih.govsharif.edu
Selectivity and Off-Target Effects: As with any biologically active compound, achieving high selectivity for a specific target while minimizing off-target effects is a critical hurdle. In-depth mechanistic studies are needed to understand and mitigate potential toxicity.
Structure-Activity Relationship (SAR) Complexity: The biological activity of pyrimido[4,5-b]quinolines is highly dependent on the nature and position of various substituents on the tricyclic core. researchgate.net Fully elucidating these complex SARs requires extensive synthesis and testing of diverse chemical libraries.
Opportunities:
Rational Drug Design: Advances in computational chemistry and molecular modeling allow for the rational design of new derivatives with enhanced potency and selectivity. Docking studies are already being used to predict interactions with targets like DNA gyrase and EGFR, guiding synthetic efforts. cu.edu.egnih.gov
Combinatorial Chemistry and High-Throughput Screening: The suitability of MCRs for creating diverse libraries of pyrimido[4,5-b]quinolines presents an opportunity to use combinatorial chemistry coupled with high-throughput screening. This can rapidly identify lead compounds for a wide range of biological targets.
Development of Targeted Drug Delivery Systems: The core scaffold could be functionalized for incorporation into targeted drug delivery systems, potentially improving bioavailability and reducing systemic toxicity.
Exploration of Untapped Biological Potential: Many potential biological activities, such as antiviral, antimalarial, and neuroprotective effects, remain underexplored for this specific class of compounds. nih.gov Systematic screening of existing and new derivatives against a broader panel of diseases could uncover novel therapeutic applications.
Q & A
Q. What are the common synthetic routes for Pyrimido[4,5-b]quinoline-2,4(1H,3H)-dione and its derivatives?
The compound is synthesized via multicomponent reactions (MCRs) involving 6-amino-1,3-dimethyluracil, aryl aldehydes, and dimedone under reflux or ultrasound conditions. Key steps include cyclocondensation and functionalization through electrophilic intermediates like quinolin-benzo-[1,3]oxazin-4-one . For example, Aknin et al. (2010) developed a one-pot three-component reaction to functionalize the core structure with yields up to 65% . Characterization typically involves FTIR, NMR, and mass spectrometry to confirm regioselectivity and purity .
Q. How are structural and purity analyses performed for Pyrimido[4,5-b]quinoline derivatives?
Spectroscopic techniques (¹H/¹³C NMR, FTIR) and mass spectrometry (MS) are standard for structural elucidation. Melting points and elemental analysis (EA) validate purity. For instance, derivatives like 10-cyclohexyl-5-(3,4-dimethoxyphenyl)-substituted analogs were confirmed via ¹H-NMR shifts (e.g., δ 7.2–8.1 ppm for aromatic protons) and MS fragmentation patterns matching theoretical values .
Q. What biological activities are associated with Pyrimido[4,5-b]quinoline derivatives?
These compounds exhibit broad bioactivity, including anticancer (thymidine phosphorylase inhibition), antimicrobial, and anti-inflammatory effects. For example, 5-deazaflavin analogs show redox-modulating properties similar to NAD+, protecting against oxidative stress (IC₅₀ ~2.2 μM for cytoprotection) . Substituents like 3,4-dimethoxyphenyl or 4-fluorobenzylidene enhance activity by influencing electron distribution .
Advanced Research Questions
Q. How can synthetic yields of Pyrimido[4,5-b]quinolines be optimized in green chemistry frameworks?
Ultrasound-assisted synthesis using Fe(DS)₃ (iron dodecyl sulfate) as a combined Lewis acid-surfactant catalyst improves yields (94–99%) under mild conditions . Magnetic graphene oxide catalysts (GO/Fe₃O₄@PTRMS@BDSA@SO₃H) enable recyclable, solvent-free protocols with reduced reaction times (≤2 hours) . Key parameters include temperature (60–80°C), solvent choice (ethanol/water), and catalyst loading (5–10 mol%) .
Q. How do structural modifications resolve contradictions in biological activity data?
Substituent position and electronic effects critically influence activity. For instance:
- Anticancer vs. Antimicrobial Activity : Derivatives with bulky cyclohexyl groups (e.g., 10-cyclohexyl analogs) show stronger anticancer activity (IC₅₀ <10 μM) due to enhanced hydrophobic interactions with thymidine phosphorylase , while electron-withdrawing groups (e.g., nitrobenzylidene) improve antimicrobial potency (MIC ~8 μg/mL) .
- Redox Modulation : 5-Deazaflavin derivatives with methyl/ethyl substitutions at N3 and N10 exhibit dual cytoprotective and pro-apoptotic effects depending on cellular redox status .
Q. What mechanistic insights explain the anticancer activity of Pyrimido[4,5-b]quinolines?
Molecular docking studies reveal that 12-aryl-hexahydrobenzo[f]pyrimido[4,5-b]quinoline-9,11-diones inhibit thymidine phosphorylase by occupying the catalytic site (binding energy ≤−8.5 kcal/mol), blocking substrate access . MD simulations further show that π-π stacking with Phe⁴⁵⁰ and hydrogen bonding with Arg¹⁷⁶ stabilize inhibitor-enzyme complexes .
Methodological Tables
Q. Table 1. Optimization of Ultrasound-Assisted Synthesis
| Catalyst | Reaction Time (min) | Yield (%) | Reference |
|---|---|---|---|
| Fe(DS)₃ | 30 | 94–99 | |
| GO/Fe₃O₄@SO₃H | 120 | 85–92 |
Q. Table 2. Biological Activity of Selected Derivatives
Key Research Gaps
- Structure-Activity Relationship (SAR) : Systematic studies on substituent effects at positions 2, 5, and 10 are needed to resolve conflicting bioactivity trends.
- In Vivo Validation : Most data are in vitro; pharmacokinetic profiling (e.g., bioavailability, toxicity) remains underexplored.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
